![molecular formula C12H19NO2 B2450460 N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide CAS No. 2411260-10-9](/img/structure/B2450460.png)
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential as an anticancer drug.
Wirkmechanismus
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide exerts its anticancer effects by inhibiting RNA polymerase I transcription. It binds to the DNA template and prevents the formation of the transcription initiation complex, thereby blocking the synthesis of ribosomal RNA. This leads to a reduction in ribosome biogenesis and protein synthesis, which is essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide has been shown to have potent anticancer effects in vitro and in vivo. It has been tested in a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer, and has shown selective toxicity towards cancer cells. N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide has also been shown to induce apoptosis, inhibit cell migration and invasion, and sensitize cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide is its selectivity towards cancer cells. This makes it a promising candidate for cancer therapy, as it has the potential to target cancer cells while sparing normal cells. However, N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide has some limitations as well. It has a short half-life in vivo, which limits its efficacy as a therapeutic agent. Additionally, it has been shown to have off-target effects on other RNA polymerases, which may limit its specificity towards RNA polymerase I.
Zukünftige Richtungen
There are several future directions for research on N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide. Additionally, there is a need for more preclinical and clinical studies to evaluate the efficacy and safety of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide as a cancer therapy. Finally, the combination of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide with other anticancer agents may enhance its efficacy and overcome its limitations.
Synthesemethoden
The synthesis of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide involves a series of chemical reactions. The starting material is 2-cyclopropyl-3-methyloxolan-3-ol, which is reacted with triphosgene to form the corresponding chloroformate. This intermediate is then reacted with propargylamine to produce the final product, N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide. The yield of this synthesis method is around 20%, and the purity of the final product is typically greater than 95%.
Wissenschaftliche Forschungsanwendungen
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many cancer cells. This leads to a reduction in ribosomal RNA synthesis and subsequent inhibition of cancer cell growth. N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide has been tested in a variety of cancer cell lines and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
N-[(2-cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-10(14)13-8-12(2)6-7-15-11(12)9-4-5-9/h3,9,11H,1,4-8H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJNCEANFVHVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1C2CC2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450378.png)


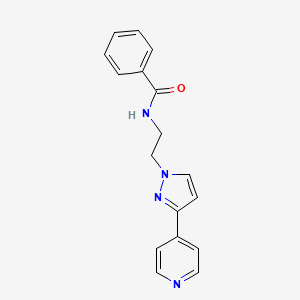
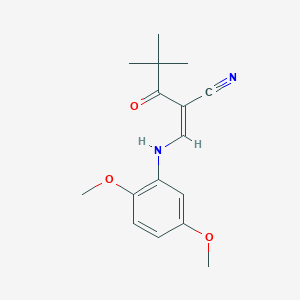
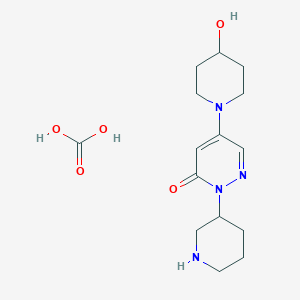
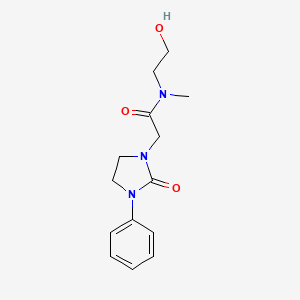
![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2450389.png)
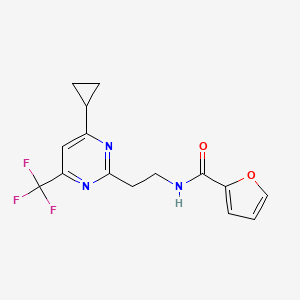
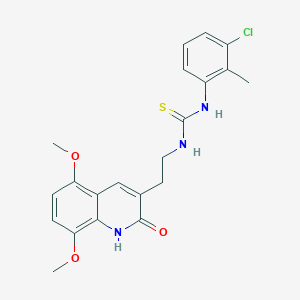
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2450395.png)
![4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2450396.png)
![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2450398.png)
